molecular formula C6H8O3 B12438527 5-Oxohexenoic acid

5-Oxohexenoic acid

Cat. No.: B12438527
M. Wt: 128.13 g/mol
InChI Key: XQAHOFAHGMZYNU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

5-Oxohexenoic acid can be synthesized through several methods. One common approach involves the conversion of 5-oxohexanoic acid nitrile into this compound using aqueous alkali hydroxide . This process initially leads to the formation of the alkali salt of the acid, which can then be acidified to yield the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

5-Oxohexenoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of hexanoic acid derivatives.

    Substitution: The oxo group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

5-Oxohexenoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-oxohexenoic acid involves its ability to donate a hydron to an acceptor, functioning as a Bronsted acid . This property allows it to participate in various biochemical and chemical reactions. The molecular targets and pathways involved in its action are subjects of ongoing research.

Comparison with Similar Compounds

5-Oxohexenoic acid can be compared with other similar compounds, such as:

Properties

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

IUPAC Name

5-oxohex-2-enoic acid

InChI

InChI=1S/C6H8O3/c1-5(7)3-2-4-6(8)9/h2,4H,3H2,1H3,(H,8,9)

InChI Key

XQAHOFAHGMZYNU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC=CC(=O)O

Origin of Product

United States

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